

Application Notes & Protocols: Strategic Coupling of O-Cyclobutyl-hydroxylamine Hydrochloride

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>O-Cyclobutyl-hydroxylamine hydrochloride</i> |
| CAS No.: | 137270-23-6 |
| Cat. No.: | B147630 |

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Abstract

O-Cyclobutyl-hydroxylamine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, prized for its role in introducing the cyclobutoxy-amino moiety into target molecules. Its hydrochloride salt is the common commercial form, requiring specific strategic considerations for effective coupling. This guide provides an in-depth analysis of the core principles and detailed protocols for the two primary coupling transformations involving O-Cyclobutyl-hydroxylamine: the formation of N-cyclobutoxy amides (hydroxamates) from carboxylic acids and the synthesis of O-cyclobutyl oxime ethers from carbonyl compounds. We will explore the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in choosing the optimal conditions for their specific synthetic challenges.

O-Cyclobutyl-hydroxylamine Hydrochloride: Properties and Handling

O-Cyclobutyl-hydroxylamine hydrochloride is a white crystalline solid. As the hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. Therefore, in any coupling reaction, the first essential step is the in situ neutralization with a suitable base to liberate the free hydroxylamine.

Table 1: Physicochemical Properties and Safety Information

| Property | Value | Source & Notes |
|-------------------|---|---|
| Molecular Formula | C ₄ H ₉ NO · HCl | - |
| Molecular Weight | 123.58 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water and polar organic solvents like MeOH, EtOH. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. The compound is hygroscopic and sensitive to air and moisture.[2][3] | It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Safety | Corrosive; causes skin and eye irritation.[1][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a chemical fume hood.[5] | |

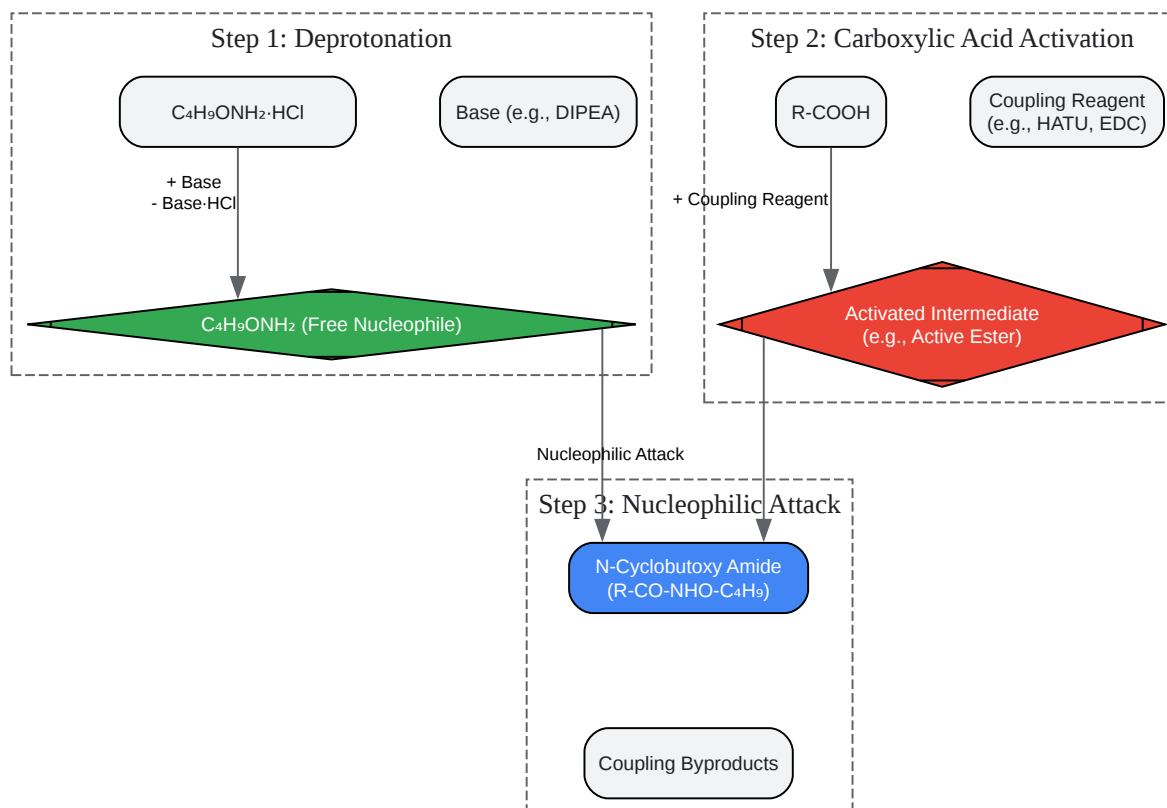
Foundational Principles of Coupling The Indispensable Role of the Base

The starting material is a hydrochloride salt. The lone pair on the nitrogen atom is unavailable for nucleophilic attack until it is deprotonated. The choice of base is critical and depends on the specific coupling reaction.

- For Amide Coupling: Non-nucleophilic amine bases are strongly preferred. Bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are ideal because they are sufficiently basic to neutralize the HCl salt but are too sterically hindered to compete with the hydroxylamine in attacking the activated carboxylic acid intermediate.[6]
- For Oxime Formation: A wider range of bases can be used, including pyridine or even inorganic bases like potassium carbonate (K_2CO_3), as the electrophile (the carbonyl carbon) is less susceptible to attack by these bases compared to a highly activated carboxylic acid. [7]

Pathway 1: N-Cyclobutoxy Amide (Hydroxamate) Formation

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous; it requires the activation of the carboxylic acid's carboxyl group to convert the hydroxyl into a good leaving group.[8] This is achieved using a "coupling reagent." The activated intermediate, typically an active ester or a similar species, is then susceptible to nucleophilic attack by the free O-Cyclobutyl-hydroxylamine.

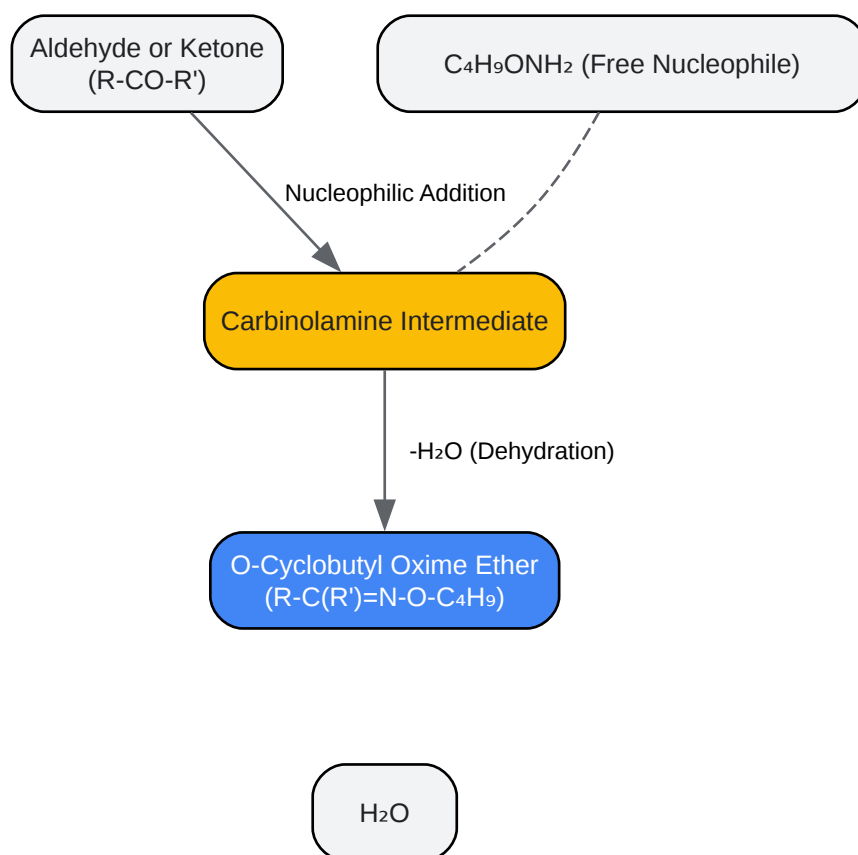


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Diagram 1. General workflow for N-Cyclobutoxy Amide formation.

Pathway 2: O-Cyclobutyl Oxime Ether Formation

Oxime formation is a condensation reaction between a hydroxylamine derivative and an aldehyde or a ketone.[9] The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime ether.[10]



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Diagram 2. Simplified mechanism for O-Cyclobutyl Oxime Ether synthesis.

Protocols for Amide Bond Formation

Protocol 3.1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective method for forming amide bonds. EDC (a water-soluble carbodiimide) activates the carboxylic acid, and HOBt is added as an additive to form a more reactive HOBt-ester intermediate, which increases efficiency and minimizes side reactions, particularly racemization in chiral substrates.[11][12][13]

Materials

| Reagent | Molar Eq. | Purpose |
|--|-----------|------------------|
| Carboxylic Acid | 1.0 | Substrate |
| O-Cyclobutyl-hydroxylamine HCl | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt (Anhydrous) | 1.2 - 1.5 | Additive |
| DIPEA | 2.5 - 3.0 | Base |
| Anhydrous DMF or CH ₂ Cl ₂ | - | Solvent |

Step-by-Step Procedure

- Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and **O-Cyclobutyl-hydroxylamine hydrochloride** (1.1 eq) to a flame-dried flask.
- Add anhydrous DMF (or CH₂Cl₂) to dissolve the solids (concentration typically 0.1-0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Add HOBt (1.2 eq) to the mixture and stir for 5 minutes.
- Slowly add DIPEA (2.5 eq) to the reaction mixture. The first ~1.1 equivalents will neutralize the hydrochloride salt, and the remainder facilitates the coupling.
- In a separate vial, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up:
 - Dilute the reaction mixture with ethyl acetate.

- Wash sequentially with 5% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: HATU Mediated Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or reactions prone to low conversion.^{[6][14][15]} It is based on the HOAt additive, which is more reactive than HOBt.^[16]

Materials

| Reagent | Molar Eq. | Purpose |
|-----------------------------------|-----------|------------------|
| Carboxylic Acid | 1.0 | Substrate |
| O-Cyclobutyl-hydroxylamine HCl | 1.1 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA or 2,4,6-Collidine | 2.5 - 3.0 | Base |
| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure

- Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
- Stir the solution at room temperature for 10-15 minutes. This is the "pre-activation" step where the active ester is formed.

- In a separate flask, dissolve **O-Cyclobutyl-hydroxylamine hydrochloride** (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).
- Add the solution of the free hydroxylamine and base to the pre-activated carboxylic acid solution.
- Stir the reaction at room temperature for 1-4 hours.
- Monitoring: The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
- Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 3.1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.

Protocol for Oxime Ether Formation

This protocol describes the direct condensation of O-Cyclobutyl-hydroxylamine with a carbonyl compound. The conditions can be mildly acidic or basic, and the choice of solvent is important.

[\[10\]](#)[\[17\]](#)

Materials

| Reagent | Molar Eq. | Purpose |
|--|-----------|-------------|
| Aldehyde or Ketone | 1.0 | Substrate |
| O-Cyclobutyl-hydroxylamine HCl | 1.2 - 1.5 | Nucleophile |
| Pyridine or K ₂ CO ₃ | 1.5 - 2.0 | Base |
| Ethanol or Methanol | - | Solvent |

Step-by-Step Procedure

- Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask.
- Add **O-Cyclobutyl-hydroxylamine hydrochloride** (1.2 eq) to the solution.

- Add the base. If using pyridine (1.5 eq), add it directly. If using K_2CO_3 (2.0 eq), add the solid and stir vigorously.
- Stir the reaction at room temperature or gently heat to reflux (40-80 °C) for 1-24 hours, depending on the reactivity of the carbonyl compound. Aldehydes typically react faster than ketones.[7]
- Monitoring: Monitor the disappearance of the starting carbonyl compound by TLC.
- Work-up:
 - Remove the solvent under reduced pressure.
 - Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
 - Wash with water to remove the base and any remaining salts. If an inorganic base was used, it can be filtered off before this step.
 - Wash with brine, dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification: The crude product is often pure, but if necessary, it can be purified by flash column chromatography or distillation.

Reagent Selection and Troubleshooting

Table 2: Comparison of Amide Coupling Reagents

| Reagent Class | Example(s) | Pros | Cons | Best For |
|-----------------|------------------|--|---|---|
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available. EDC byproducts are water-soluble.[12] | Slower reaction rates, risk of racemization, DCC/DIC byproducts (ureas) can be difficult to remove.[14] | Routine synthesis, large-scale reactions where cost is a factor. |
| Uronium/Aminium | HATU, HBTU, HCTU | Very fast reaction rates, high efficiency, low racemization.[6] [16] Byproducts are water-soluble. | Higher cost, potentially unstable over long-term storage. | Difficult couplings (hindered substrates), peptide synthesis, when speed is critical. |
| Phosphonium | PyBOP, PyAOP | High reactivity, similar to uronium salts. Less likely to cause guanidinylation side reactions. [11] | Higher cost, phosphorus-containing byproducts. | Acid-sensitive substrates, cases where uronium reagents fail or cause side reactions. |
| Oxime-Based | COMU | Excellent reactivity, very low racemization, safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents. [18] | High cost. | High-stakes synthesis, automated peptide synthesis, "green" chemistry applications. |

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